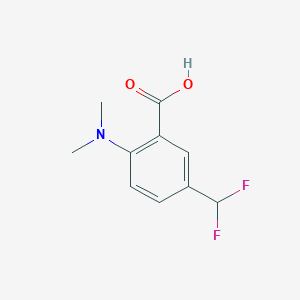![molecular formula C18H21N3O3S B2896178 N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]cyclopropanecarbohydrazide CAS No. 320423-04-9](/img/structure/B2896178.png)
N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]cyclopropanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-methyl-N’-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]cyclopropanecarbohydrazide is a complex organic compound with the molecular formula C18H21N3O3S This compound features a cyclopropane ring attached to a carbohydrazide group, with additional functional groups including a methylsulfonyl and phenyl group on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-methyl-N’-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]cyclopropanecarbohydrazide typically involves multiple steps:
Formation of the Pyridine Ring: The initial step often involves the construction of the pyridine ring with the desired substituents. This can be achieved through a series of condensation reactions starting from simple aromatic precursors.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation reactions, typically using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Cyclopropanation: The cyclopropane ring is formed through a cyclopropanation reaction, which can be achieved using diazo compounds and transition metal catalysts.
Hydrazide Formation: The final step involves the formation of the carbohydrazide group, which can be synthesized by reacting the intermediate compound with hydrazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N’-methyl-N’-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]cyclopropanecarbohydrazide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-methyl-N’-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]cyclopropanecarbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N’-methyl-N’-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]cyclopropanecarbohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. It may also bind to receptors, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N’-methyl-N’-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]carbohydrazide: Lacks the cyclopropane ring, which may affect its biological activity and chemical reactivity.
N’-methyl-N’-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]cyclopropanecarbohydrazone: Similar structure but with a different functional group, potentially leading to different reactivity and applications.
Uniqueness
The presence of the cyclopropane ring in N’-methyl-N’-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]cyclopropanecarbohydrazide adds strain to the molecule, which can influence its reactivity and interaction with biological targets. This makes it unique compared to similar compounds without the cyclopropane ring.
Properties
IUPAC Name |
N'-methyl-N'-(4-methyl-3-methylsulfonyl-6-phenylpyridin-2-yl)cyclopropanecarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-12-11-15(13-7-5-4-6-8-13)19-17(16(12)25(3,23)24)21(2)20-18(22)14-9-10-14/h4-8,11,14H,9-10H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLURTSVNDDUQMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C)N(C)NC(=O)C2CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
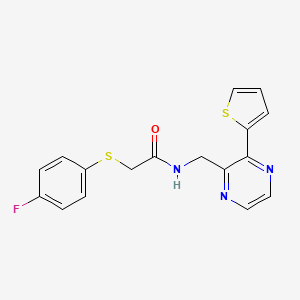
![2-Methyl-4-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2896098.png)
![4-(2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2896099.png)
![N1-(2-fluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2896101.png)
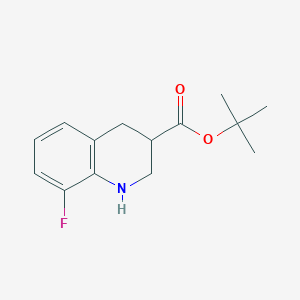

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-ethoxyphenyl)oxalamide](/img/structure/B2896106.png)
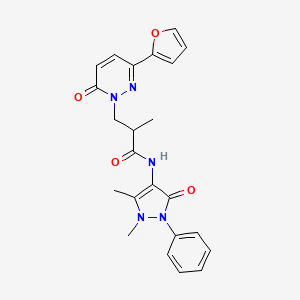
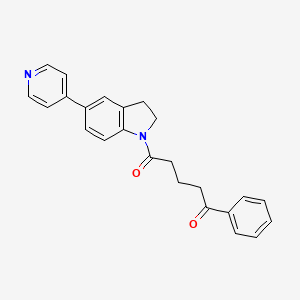
![2-[(4-Methoxybenzyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2896113.png)
![1'-{[1,1'-Biphenyl]-4-carbonyl}-4-methoxy-1,4'-bipiperidine](/img/structure/B2896114.png)
![(E)-3-(furan-3-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide](/img/structure/B2896115.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2896116.png)
